Compound Description: JDTic is a potent and selective κ opioid receptor antagonist. Analogues of JDTic, where the hydroxyl groups are replaced with other groups, were synthesized and evaluated for their in vitro efficacy at the μ, δ, and κ opioid receptors [].
Relevance: JDTic, like the main compound, contains a piperidine ring. The research on JDTic focuses on modifications to the hydroxyl groups and their impact on receptor binding, highlighting the importance of substituent effects, which can be relevant when considering structural analogs of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. [] (https://www.semanticscholar.org/paper/26a12caad323baab28a69bda0749f691349728b3)
Compound Description: JNJ-46356479 is a selective and orally bioavailable metabotropic glutamate 2 receptor positive allosteric modulator (PAM). The compound exhibits improved drug-like properties, including solubility, compared to earlier mGlu2 PAMs [].
Relevance: This compound, similar to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, contains a piperazine ring. The optimization process for JNJ-46356479 emphasized improving drug-like properties while retaining functional activity, which is a crucial consideration for the development of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine as a potential drug candidate. [] (https://www.semanticscholar.org/paper/bc5234595015898b1ceae92168075456cec42992)
Compound Description: JDTic is a potent and selective κ opioid receptor antagonist []. Research on JDTic has focused on understanding its structure-activity relationship (SAR) by synthesizing analogues and evaluating their in vitro and in vivo opioid receptor antagonist activity. This research involved replacing the amino -NH- group of JDTic with various aromatic groups [].
Relevance: Like the main compound, JDTic contains both piperidine and phenyl rings. Studying how modifications to these rings in JDTic analogs affect their activity can provide valuable insights for developing compounds related to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, especially concerning their potential opioid receptor interactions.
Compound Description: Manidipine is a calcium channel blocker used as an antihypertensive drug. The synthesis and biological activities of its optical isomers were investigated, revealing a significant difference in potency between the enantiomers [].
Relevance: This compound shares the piperazine ring system with 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. The study on Manidipine highlights the significant impact of chirality on pharmacological activity, a crucial factor to consider when investigating the biological properties of the main compound, particularly if it possesses chiral centers. [] (https://www.semanticscholar.org/paper/1ee15146589d572f6c2b7d4dbac28b0a807cf22f)
Compound Description: This compound is a calcium channel blocker with antihypertensive properties. Studies have focused on synthesizing its optically active forms and evaluating their pharmacological effects. Results indicated that the (4S)-(+)-enantiomer is the more active form [, ].
Relevance: This compound, like 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, contains a piperazine moiety. Research on this compound emphasizes the importance of stereochemistry in drug activity, suggesting that exploring different stereoisomers of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine might be beneficial for identifying the most potent form. [] (https://www.semanticscholar.org/paper/068406363208e93554718265aaa689c99a6e56ef), [] (https://www.semanticscholar.org/paper/5652c345c0467a35997174d060b129f268a6e30d)
Compound Description: SCH 66712 is a mechanism-based inactivator of human cytochrome P450 2D6. It forms a protein adduct with CYP2D6, leading to enzyme inactivation. The metabolism of SCH 66712 by CYP2D6 involves oxidation of the phenyl group on the imidazole ring, potentially leading to methylene quinone formation [].
Relevance: This compound, like 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, contains both piperazine and pyrimidine rings. Understanding the metabolic pathway of SCH 66712, which involves oxidation of the phenyl group, can offer insights into the potential metabolic fate of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, especially given the presence of the phenylpropanoyl group in its structure. [] (https://www.semanticscholar.org/paper/e490121c4cd1ca6e7c0976dfaeae7c271fde86cf)
Compound Description: This series of compounds were synthesized and evaluated for analgesic and sedative activities. The compounds showed significant analgesic activity in the "writhing syndrome" test and suppressed the spontaneous locomotor activity of mice [].
Relevance: These compounds, similar to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, possess a piperazine ring and a pyrimidine ring. The research focuses on exploring the structure-activity relationship of these compounds, particularly the impact of different aryl substituents on the piperazine ring, which can be relevant to understanding how modifications on the piperazine moiety of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine might affect its biological activity. [] (https://www.semanticscholar.org/paper/965364d45841ab2f40f61a79af354d0e79423b9c)
Compound Description: A series of novel derivatives of this compound were synthesized and tested for antimicrobial activity. Results showed that certain derivatives exhibited activity against Candida albicans fungi, while others inhibited the growth of Staphylococcus aureus and Bacillus subtilis bacterial strains [].
Relevance: This compound shares the pyrimidine ring system with 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. The study on these derivatives highlights how modifications on the thieno[2,3-d]pyrimidine core can lead to variations in antimicrobial activity, which can be relevant for exploring the potential antimicrobial properties of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine or its derivatives. [] (https://www.semanticscholar.org/paper/c74a37b4e3531e3ff02dbae1961d04100be8c0cc)
Compound Description: Two series of these derivatives, with and without a hydroxyl group on the propyl chain, were synthesized and evaluated for their analgesic and sedative properties. Most of these substances exhibited analgesic activity, suppressed spontaneous locomotor activity in mice, and prolonged barbiturate-induced sleep in these animals [].
Relevance: These compounds, like the main compound, contain a piperazine ring linked to a pyrimidine system. The study emphasizes the impact of subtle structural changes, like the presence or absence of a hydroxyl group, on the pharmacological activities of these compounds. This finding suggests that similar minor modifications to the structure of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine could potentially lead to significant changes in its biological profile.
Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist under development for the potential treatment of Alzheimer's disease. It exhibits high affinity for the human 5-HT6R and demonstrates oral bioavailability, brain penetration, and robust preclinical efficacy [].
Relevance: This compound, similar to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, contains a substituted piperazine ring. The successful development of SUVN-502 as a clinical candidate for Alzheimer's disease, particularly its favorable pharmacological properties like brain penetration, highlights the potential of compounds containing the piperazine moiety, like 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, as central nervous system (CNS)-active agents. [] (https://www.semanticscholar.org/paper/52f0beecdda276e3715a9be8b19af999f8ad0cc3)
Compound Description: This series of compounds are potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. They demonstrated biological effects such as the suppression of neointima formation following balloon injury in the rat carotid artery by oral administration [].
Relevance: These compounds, like 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, possess a piperazine ring. The structure-activity relationship (SAR) studies for these derivatives focused on replacements and modifications to the quinazoline moiety to optimize their activity and metabolic properties, providing a valuable reference for exploring structural modifications to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine to enhance its potency and selectivity. [] (https://www.semanticscholar.org/paper/9013ef34f56c89e2d7d3d5f7171c94352d47b6c6)
Compound Description: MCI-225 is a novel antidepressant that selectively inhibits noradrenaline uptake and acts as a 5-HT3 receptor antagonist. It exhibits potent antidepressant-like effects in various animal models [, , , , ].
Relevance: Both this compound and 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine share the piperazine ring and a pyrimidine core, though with different substitutions and modifications. The extensive research on MCI-225, particularly its pharmacological profile demonstrating antidepressant activity, suggests that exploring the structure-activity relationship (SAR) of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, particularly its potential interaction with monoamine transporters and receptors, could be of interest. [] (https://www.semanticscholar.org/paper/f7aea0d87190759150808454f7cec1969a7b8126), [] (https://www.semanticscholar.org/paper/3b4f1191306b4fe3077a79781fe5129aa0bca475), [] (https://www.semanticscholar.org/paper/e9fd780a6b06d622be1a24fb1dc0d4d67f9be29e), [] (https://www.semanticscholar.org/paper/1c016eaba18fd9ed1370bbe213bdd3944970d9bf), [] (https://www.semanticscholar.org/paper/94e63e7e6db1254b7532003caea34d2e41dc4cf6)
Compound Description: Ofloxacin is a quinolone antimicrobial agent. Its synthesis and biological activity have been extensively studied. The S-(-) enantiomer of ofloxacin is significantly more active than its counterpart [].
Relevance: This compound, like 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, contains a substituted piperazine ring. The research on Ofloxacin highlights the significance of stereochemistry in determining the biological activity of chiral molecules, emphasizing the need to consider chirality when investigating the properties of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. [] (https://www.semanticscholar.org/paper/24e26b4410324bbe295bbbf7adf0621a7c972fb5)
Compound Description: This series of compounds were synthesized as potential 5-HT receptor ligands. The synthesis involved the preparation of a key intermediate, 3-carboxy-4-phenyl-2(1H)-quinolinone, followed by cyclization and reaction with N-methylpiperazine to yield the desired derivatives [].
Relevance: These compounds, similar to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, possess a piperazine ring. While the core structures differ, the research on these derivatives underscores the potential of piperazine-containing compounds as ligands for serotonin receptors, prompting further investigation into the potential interaction of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine with the serotonergic system. [] (https://www.semanticscholar.org/paper/c130f9035815ff3945a0b5ea7da89bc309066b89)
Compound Description: XB513 is a novel calcium agonist with α1-adrenergic receptor antagonist properties. It showed positive inotropic responses in isolated guinea pig left atria and inhibited the contractile effect of norepinephrine in rabbit aorta [].
Relevance: XB513, like the main compound, features a piperazine ring system, emphasizing the versatility of this structure in medicinal chemistry. Although the core structures differ, the study on XB513 highlights the potential of designing molecules with dual pharmacological activities, prompting further investigations into whether 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine could interact with both calcium channels and adrenergic receptors. [] (https://www.semanticscholar.org/paper/82fe7776d4522768bf8ad62b66ddea9883a588ad)
Compound Description: This compound is an o-carboranyl derivative of 4-[5-(4-methyl-1-piperazinyl)-2,5′-bi-1H-benzimidazol-2′-yl]phenol, designed as a potential candidate for boron neutron capture therapy (BNCT) for cancer treatment [].
Relevance: This complex molecule shares the 4-methyl-1-piperazinyl substructure with 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. Although the research focus is on BNCT, the study emphasizes the possibility of incorporating the 4-methyl-1-piperazinyl group into larger structures, potentially opening avenues for similar modifications and applications for the main compound, especially in the context of developing targeted therapies. [] (https://www.semanticscholar.org/paper/726d416519b7700d9279accf3122717f879b90e4)
Compound Description: This is a radiolabeled version of CV-4093 (2HCl), a calcium channel blocker. The synthesis of this radiolabeled compound was crucial for studying its metabolism and distribution in test animals [].
Relevance: This compound, like the target compound 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, possesses a piperazine ring, though with different substitutions. While not directly structurally analogous, the development of a radiolabeled version of a similar compound highlights the importance of pharmacokinetic and metabolic studies in drug development, suggesting similar studies might be beneficial for understanding the behavior of the target compound in vivo. [] (https://www.semanticscholar.org/paper/46b10e4bf1577b0367fda9471d3eed3ce2098072)
Compound Description: These compounds were investigated for their analgesic effect. The compound containing a methyl group in the fourth position of the aryl substituent showed the highest analgesic activity [].
Relevance: This group of compounds share a similar scaffold with 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine, as they both contain a pyrimidine ring. The study highlights the importance of substituents on the aromatic ring for analgesic activity, providing insights for potential modifications on the pyrimidine ring of 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine to explore its analgesic properties. [] (https://www.semanticscholar.org/paper/935e1a1e30c21a1ed9769987d954c34f78a5b980)
Compound Description: The quantitative structure-activity relationship (QSAR) of these compounds was investigated for their antibacterial activities. The research highlighted that small groups at the C5 position and hydrogen bonding were favorable for improved activity [].
Relevance: These compounds share the methyl-1-piperazinyl substructure with 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine. While the core structures differ significantly, this QSAR study emphasizes the impact of substituent size and hydrogen bonding on antibacterial activity, offering a valuable perspective when considering modifications to 4-Methyl-2-[4-(3-Phenylpropanoyl)-1-Piperazinyl]-6-(1-Piperidinyl)pyrimidine for potentially enhancing its interaction with bacterial targets. [] (https://www.semanticscholar.org/paper/9d8da53db2617692767fd1b717800ca350e02b8e)
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.